

Comprehensive Comparison Guide: Imipramine Hydrochloride in Different Solvent Systems

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Compound Focus: Imipramine Hydrochloride

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Introduction to Imipramine Hydrochloride

Imipramine hydrochloride (IMP) is a prototypical tricyclic antidepressant (TCA). Its chemical name is 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenz[b,f]azepine hydrochloride, with a molecular formula of $C_{19}H_{24}N_2 \cdot HCl$ and a molecular weight of 316.87 g/mol [1] [2]. It acts primarily as a potent inhibitor of serotonin and noradrenalin transporters [2]. Beyond its antidepressant properties, IMP exhibits **amphiphilic characteristics**, featuring a large, rigid tricyclic hydrophobic ring and a small, hydrophilic alkylamine head group [3] [4] [5]. This structure allows it to undergo **micellization**—forming molecular aggregates—in aqueous and other solvent environments, though at a relatively high critical micelle concentration (cmc) when alone [3] [4]. This guide evaluates the behavior of IMP in different solvent systems, particularly in mixtures with the non-ionic surfactant Triton X-100, which is relevant for enhancing drug delivery and formulation [3] [4] [5].

Summary of Experimental Protocols from Key Studies

The following table outlines the core methodologies from the primary research underpinning this guide.

Table 1: Summary of Key Experimental Protocols for IMP-TX-100 Mixture Analysis

Study Focus	Primary Methods Used	Solvent Systems Evaluated	Key Measured Parameters	Source
Mixed Micellization Behavior	Tensiometry, UV-Visible Spectroscopy	Aqueous, 0.050 mol·kg ⁻¹ NaCl, 0.250 mol·kg ⁻¹ Urea	Critical Micelle Concentration (cmc), Interaction Parameter (β), Thermodynamic Parameters (ΔG)	[3] [4] [6]
Interfacial & Molecular Interaction	Tensiometry, ¹ H NMR, FT-IR	Aqueous, 50 mmol·kg ⁻¹ NaCl, 250 mmol·kg ⁻¹ Urea	Surface Excess (Γ_{max}), Adsorption Energy (ΔG_{ads}^0), Molecular Shifts	[5]
Analytical Method for IMP Determination	UV-Visible Spectrophotometry	Sulfuric Acid Medium	Absorbance, Optimal Reaction Conditions, Stoichiometry	[7]

Comparative Data: Imipramine Hydrochloride in Different Solvent Systems

The following tables consolidate quantitative findings on the behavior of IMP and IMP+TX-100 mixtures.

Micellization and Interaction Parameters

Table 2: Critical Micelle Concentration (cmc) and Interaction Parameters in Different Solvents at 298 K

System	Molar Ratio (IMP:TX-100)	cmc in H ₂ O (mmol·kg ⁻¹)	cmc in 0.050 mol·kg ⁻¹ NaCl	cmc in 0.250 mol·kg ⁻¹ Urea	Interaction Parameter (β)
Pure TX-100	-	0.24 [3]	Decreased [3] [4]	Increased [3] [4]	-

System	Molar Ratio (IMP:TX-100)	cmc in H ₂ O (mmol·kg ⁻¹)	cmc in 0.050 mol·kg ⁻¹ NaCl	cmc in 0.250 mol·kg ⁻¹ Urea	Interaction Parameter (β)
Pure IMP	-	49.0 [3]	Decreased [3] [4]	Increased [3] [4]	-
Mixture 1	1:1	0.56 [3]	Decreased vs. H ₂ O [3] [4]	Increased vs. H ₂ O [3] [4]	-8.34 [3]
Mixture 2	1:2	0.38 [3]	Decreased vs. H ₂ O [3] [4]	Increased vs. H ₂ O [3] [4]	-10.21 [3]

Thermodynamic Parameters of Mixed Micellization in Aqueous System

Table 3: Thermodynamic Parameters for IMP+TX-100 Mixed Micellization in Aqueous Solution

Molar Ratio (IMP:TX-100)	Standard Gibbs Free Energy (ΔG_m^0 , kJ·mol ⁻¹)	Excess Free Energy (ΔG_{ex} , kJ·mol ⁻¹)	Interpretation
1:1	-37.85 [3]	-1.92 [3]	Process is spontaneous and thermodynamically favorable.
1:2	-39.83 [3]	-2.58 [3]	Higher TX-100 fraction increases spontaneity.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies.

Tensiometry for Critical Micelle Concentration (cmc) Determination

This protocol is adapted from studies investigating IMP and TX-100 mixtures [3] [4] [5].

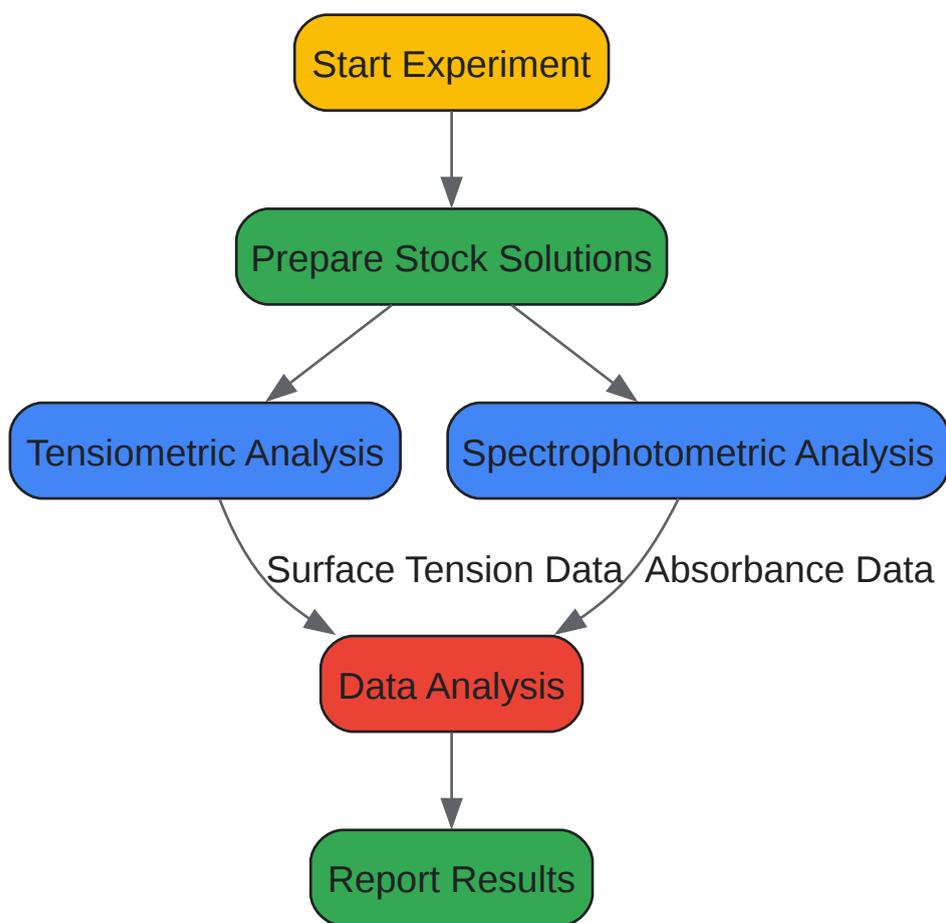
- **Solution Preparation:** Prepare stock solutions of pure IMP ($\geq 98\%$) and TX-100 in the desired solvents: deionized water, $0.050 \text{ mol}\cdot\text{kg}^{-1}$ NaCl, and $0.250 \text{ mol}\cdot\text{kg}^{-1}$ urea. For mixed systems, prepare binary mixtures at specific molar ratios (e.g., 1:1, 1:2, 2:1 IMP to TX-100) by mixing appropriate volumes from the stock solutions [3] [4].
- **Measurement:** Use a tensiometer (e.g., a Du Noüy ring tensiometer) to measure the surface tension of a series of solutions with increasing concentration of the amphiphile(s). Measurements should be conducted at a constant temperature, typically 298 K, maintained using a water bath [3] [5].
- **Data Analysis:** Plot surface tension versus the logarithm of the concentration. The **cmc** is identified as the distinct breakpoint in the plot, where the surface tension stops decreasing sharply and stabilizes or changes slope. The **Gibbs adsorption equation** is then used to calculate parameters like the maximum surface excess concentration (Γ_{max}) and the minimum area per molecule (A_{min}) at the air-solution interface [5].

UV-Visible Spectrophotometric Analysis of IMP

This method, primarily used for quantifying IMP, can also confirm interactions in mixtures [7].

- **Optimal Conditions:** Based on Response Surface Methodology (Box-Behnken design), the optimum conditions for analyzing IMP are:
 - **IMP Concentration:** $14 \mu\text{g mL}^{-1}$
 - **Oxidizing Agent:** 0.6 mL of 0.01% potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
 - **Acid Medium:** 5.0 mL of 10 M sulfuric acid (H_2SO_4)
 - **Reaction Product:** A green-colored dimeric compound of IMP forms at room temperature ($25 \pm 1 \text{ }^\circ\text{C}$) [7].
- **Procedure:** Pipette aliquots of standard IMP solution into 10 mL volumetric flasks. Add the specified volumes of $\text{K}_2\text{Cr}_2\text{O}_7$ and H_2SO_4 . Dilute to the mark with distilled water and mix. Allow the color to develop.
- **Measurement:** Measure the absorbance of the solution at a wavelength of **620 nm** against a reagent blank. The method obeys Beer's law in the concentration range of $1\text{--}14 \mu\text{g mL}^{-1}$ [7].

The experimental workflow for these analyses can be visualized as follows:



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Interpretation of Findings and Signaling Pathways

Impact of Solvent Environment on Micellization

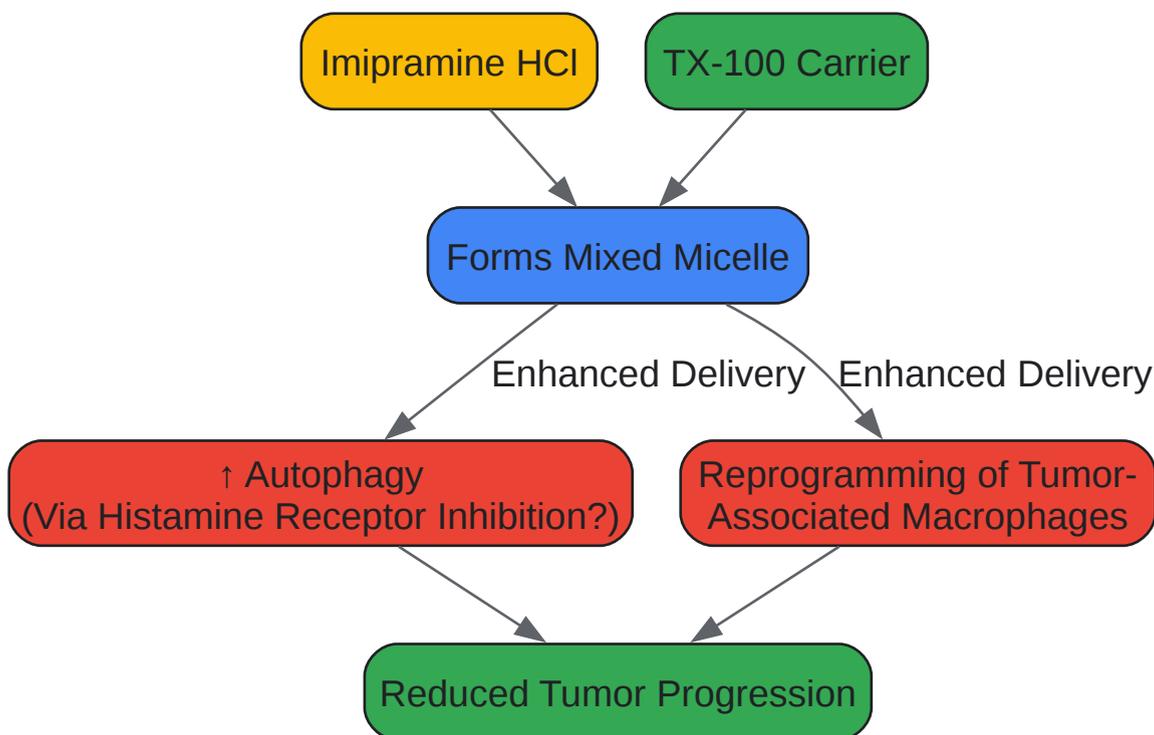
The data demonstrates that the solvent environment significantly alters the self-assembly behavior of IMP and TX-100.

- **Salt (NaCl) Effect:** The presence of NaCl **lowers the cmc** of both pure components and their mixtures, thereby **increasing synergism** [3] [4]. Ions from the salt screen the electrostatic repulsion between the cationic head groups of IMP molecules. This facilitates closer packing at the interface and within micelles, making the aggregation process more spontaneous and the mixed micelles more stable [3] [5].

- **Urea Effect:** Conversely, urea **increases the cmc** and **decreases synergism** [3] [4]. Urea is a well-known "water structure breaker." It disrupts the hydrophobic effect by forming hydrogen bonds with water molecules, which makes it more energetically costly to dehydrate the hydrophobic portions of the molecules during micellization. This reduces the spontaneity and driving force for micelle formation [3] [5].

Biological Pathway and Drug Delivery Implications

While IMP's primary mechanism is neurotransmitter reuptake inhibition, recent research highlights its potential antitumor effects through autophagy induction and tumor microenvironment reprogramming [2]. The interaction with surfactants like TX-100 can be visualized as a model for its interaction with biological membranes, crucial for its delivery and efficacy.



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The formation of mixed micelles with TX-100 is significant for drug delivery. It can **enhance the solubility and stability** of IMP in physiological environments, potentially **reducing the required dosage** and mitigating side effects by improving targeted delivery [3] [4] [5]. The negative values of the Gibbs free

energy of adsorption (ΔG_{ads}^0) confirm the spontaneity of this process at the interface, which is a key factor in membrane penetration and drug absorption [5].

Conclusion and Research Implications

The evaluation of **imipramine hydrochloride** in different solvent systems reveals critical insights for pharmaceutical science. The **synergistic interaction** between IMP and the non-ionic surfactant TX-100 leads to the formation of mixed micelles with enhanced surface activity and lower cmc compared to the individual components [3] [4]. The solvent environment (NaCl or urea) plays a decisive role in modulating this interaction, with salt promoting and urea inhibiting micelle formation [3] [5].

For researchers and drug development professionals, these findings suggest that:

- **Formulation Strategies:** Utilizing non-ionic surfactants like TX-100 can be an effective strategy to improve the delivery and efficacy of amphiphilic drugs like IMP, potentially allowing for lower doses and reduced side effects [3] [5].
- **Predictive Modeling:** The thermodynamic parameters and interaction models provided can help predict drug behavior in complex, additive-containing formulations [3] [4].
- **Biological Relevance:** The study of these mixtures provides a simplified model for understanding drug-biomembrane interactions, which is fundamental to pharmacology [5].

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References

1. Imipramine hydrochloride | DrugBank Online [go.drugbank.com]
2. Imipramine hydrochloride | Autophagy-related Compounds [rndsystems.com]
3. Investigation of Solution Behavior of Antidepressant ... [pmc.ncbi.nlm.nih.gov]
4. Investigation of Solution Behavior of Antidepressant ... [mdpi.com]
5. Surface Tension, ¹H NMR, and FT-IR Investigation [mdpi.com]

6. Investigation of Solution Behavior of Antidepressant ... [pubmed.ncbi.nlm.nih.gov]

7. Development and validation of spectrophotometric method for ... [jksus.org]

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